molecular formula C8H7N3O B1501226 1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 1142188-46-2

1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No. B1501226
Key on ui cas rn: 1142188-46-2
M. Wt: 161.16 g/mol
InChI Key: GYAYZHQFWDCAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879844B2

Procedure details

To a solution of 3-methylbenzoic acid (22.4 mg) in 1-methyl-2-pyrrolidone (0.6 ml) were added 4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (42.8 mg) and 1-hydroxybenzotriazole (22.3 mg) Furthermore, 1M 1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide/1-methyl-2-pyrrolidone solution (0.225 ml) was added, and the mixture was stirred for 4 hours at 50° C. After being cooled, the reaction solution was directly purified by preparative HPLC system (10 mM-NH4HCO3+NH3 (pH=9.2):CH3CN=98:2 to 30:70). The active fraction was concentrated and dried to hardness to obtain 4-{[(3-exo)-8-(3-methylbenzoyl)-8-azabicyclo[3.2.1]oct-3-yl)amino]}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (34.8 mg) as a solid.
Quantity
22.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Quantity
42.8 mg
Type
reactant
Reaction Step One
Quantity
22.3 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide 1-methyl-2-pyrrolidone
Quantity
0.225 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=C(C=CC=1)C(O)=[O:6].O[N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=N1.[CH3:21][N:22]1CCC[C:23]1=O>>[NH:14]1[C:21]2=[N:22][CH:23]=[C:17]([C:16]([NH2:12])=[O:6])[CH:18]=[C:19]2[CH:20]=[CH:15]1

Inputs

Step One
Name
Quantity
22.4 mg
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1
Name
4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Quantity
42.8 mg
Type
reactant
Smiles
Name
Quantity
22.3 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide 1-methyl-2-pyrrolidone
Quantity
0.225 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
the reaction solution was directly purified by preparative HPLC system (10 mM-NH4HCO3+NH3 (pH=9.2):CH3CN=98:2 to 30:70)
CONCENTRATION
Type
CONCENTRATION
Details
The active fraction was concentrated
CUSTOM
Type
CUSTOM
Details
dried to hardness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 34.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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